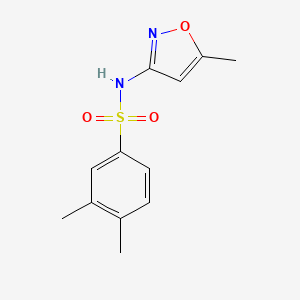
3,4-dimethyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Ebselen and has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
Ebselen acts as a potent antioxidant by mimicking the activity of glutathione peroxidase, an enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides. Ebselen can also inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, Ebselen can modulate the activity of various signaling pathways such as MAPK and NF-κB, which play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
Ebselen has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and cell death. It can also enhance the activity of various antioxidant enzymes such as superoxide dismutase and catalase. Additionally, Ebselen can modulate the activity of various neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Ebselen has several advantages for lab experiments such as its high purity, stability, and solubility in water and organic solvents. It can also be easily synthesized in large quantities. However, Ebselen has some limitations such as its potential toxicity at high concentrations and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research on Ebselen. One potential direction is to study the efficacy of Ebselen in treating various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential of Ebselen as an adjuvant therapy for cancer treatment. Additionally, Ebselen can be studied for its potential to treat various infectious diseases such as COVID-19. Finally, the development of novel Ebselen derivatives with improved efficacy and reduced toxicity can be another potential direction for future research.
Conclusion:
In conclusion, Ebselen is a chemical compound that has shown significant potential in various scientific research areas. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Ebselen can lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
Ebselen can be synthesized by the reaction of 2-amino-3,5-dimethylphenylsulfonamide with 3-methyl-5-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction yields Ebselen as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
Ebselen has shown potential in various scientific research areas such as neuroscience, cancer research, and infectious diseases. In neuroscience, Ebselen has been shown to have neuroprotective properties and can reduce oxidative stress in the brain. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, Ebselen has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential to enhance the efficacy of chemotherapy drugs. In infectious diseases, Ebselen has been shown to have antiviral and antibacterial properties and can inhibit the replication of viruses and bacteria.
Propriétés
IUPAC Name |
3,4-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-4-5-11(6-9(8)2)18(15,16)14-12-7-10(3)17-13-12/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGEBNMZOHVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)
![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)
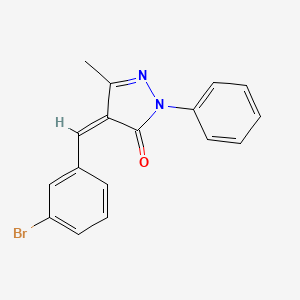
![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
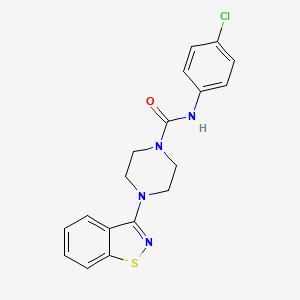
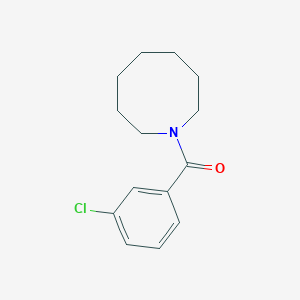
![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)
![2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5369524.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5369544.png)
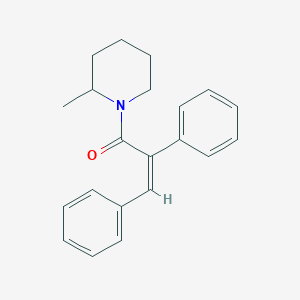
![N-ethyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5369548.png)
![3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione](/img/structure/B5369555.png)
![N-[1-({[1-(hydroxymethyl)propyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]benzamide](/img/structure/B5369563.png)